Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. It has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of this compound 1864 is its relatively low potency, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another potential direction is the investigation of the therapeutic potential of this compound 1864 in other diseases, including neurological disorders and inflammatory diseases. Additionally, the combination of this compound 1864 with other therapeutic agents may enhance its efficacy in certain applications.
Synthesemethoden
The synthesis of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 involves several steps, including the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by the reaction of the resulting compound with phenyl isocyanate. The final step involves the reaction of the resulting compound with 6-bromo-7-hydroxy-1-benzothiophene-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 has been extensively studied in various scientific research applications. It has been shown to inhibit the activity of Rho family GTPases, which play a crucial role in various cellular processes, including cell migration, proliferation, and survival. This compound 1864 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and other diseases that involve abnormal Rho GTPase activity.
Eigenschaften
IUPAC Name |
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-2-24-18(23)13-11-8-9-12(19)14(21)15(11)25-17(13)20-16(22)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQGMWQQZBPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.